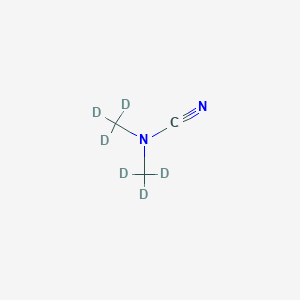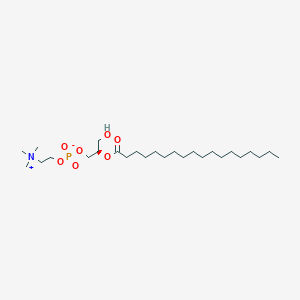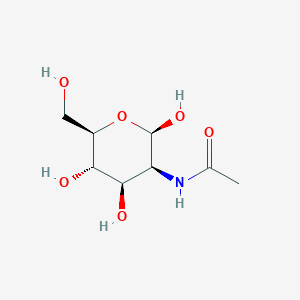
Ethyl trifluoroacetate
Vue d'ensemble
Description
Ethyl trifluoroacetate is an organohalogen compound . It is functionally related to a carboxylic acid . It is used as an intermediate in organic synthesis to prepare organic fluorine compounds like 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA) . It is involved in the syntheses of various pharmaceutically active molecules and agricultural products .
Synthesis Analysis
Ethyl trifluoroacetate can be obtained by reacting 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol in the presence of hydrochloric acid . The compound can also be obtained by reacting trifluoroacetic acid or sodium trifluoroacetate with ethanol . Another method involves using trifluoroacetic acid and ethanol as raw materials, with strong acidic cation exchange resin as a catalyst .
Molecular Structure Analysis
The molecular structure and conformational properties of ethyl trifluoroacetate were determined in the gas phase by electron diffraction, and vibrational spectroscopy (IR and Raman) . The experimental investigations were supplemented by ab initio (MP2) and DFT quantum chemical calculations at different levels of theory .
Chemical Reactions Analysis
Ethyl trifluoroacetate is used as an intermediate in organic synthesis to prepare organic fluorine compounds such as 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA) . It is also used in the synthesis of various pharmaceutically active molecules and agricultural products , and is also useful for the preparation of trifluoroacetylated compounds .
Physical And Chemical Properties Analysis
Ethyl trifluoroacetate is a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol . The compound exists in the gas phase in two more conformal forms .
Applications De Recherche Scientifique
Synthesis of Organic Fluorine Compounds
Ethyl trifluoroacetate is used as an intermediate in organic synthesis to prepare organic fluorine compounds like 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA) .
Synthesis of Pharmaceutically Active Molecules
It is involved in the syntheses of various pharmaceutically active molecules . The details of these molecules are not specified, but it’s clear that Ethyl trifluoroacetate plays a crucial role in their production.
Synthesis of Agricultural Products
Ethyl trifluoroacetate is also used in the synthesis of agricultural products . While the specific products are not mentioned, the compound’s role in their synthesis is significant.
Preparation of Trifluoroacetylated Compounds
This compound is useful for the preparation of trifluoroacetylated compounds . These compounds have a wide range of applications in various fields of chemistry.
Synthesis of Cyclopentenones or Furans
Ethyl trifluoroacetate can be used to synthesize cyclopentenones or furans containing a trifluoromethyl group from aromatic ynones .
Selective Trifluoroacetylation of Anilines
It is used in the selective trifluoroacetylation of anilines, catalyzed by 4-dimethylaminopyridine .
Electrosynthesis of Trifluoroacetyltrimethylsilane
Ethyl trifluoroacetate serves as a starting material in the two-step electrosynthesis of trifluoroacetyltrimethylsilane (CF3COSiMe3) .
Preparation of Trifluoromethyl Ketones
It is used in the preparation of trifluoromethyl ketones via trifluoroacetic ester/ketone metathesis with alkyl aryl ketones .
Mécanisme D'action
Target of Action
Ethyl trifluoroacetate is primarily used as an intermediate in organic synthesis to prepare organic fluorine compounds . It is also used in the synthesis of various pharmaceutically active molecules and agricultural products . The trifluoroacetyl group of ethyl trifluoroacetate is widely used as an amine protecting group in organic synthesis .
Mode of Action
Ethyl trifluoroacetate can be used to synthesize cyclopentenones or furans containing a trifluoromethyl group from aromatic ynones . It can also be used in the selective trifluoroacetylation of anilines catalyzed by 4-dimethylaminopyridine . The trifluoroacetyl group of ethyl trifluoroacetate can be easily removed under mild conditions, making it a useful reagent in organic synthesis .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of various organic fluorine compounds and pharmaceutically active molecules .
Pharmacokinetics
It is known that ethyl trifluoroacetate is a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol . This suggests that the compound may have good bioavailability.
Result of Action
The result of ethyl trifluoroacetate’s action is the production of various organic fluorine compounds and pharmaceutically active molecules . It is also used in the preparation of trifluoroacetylated compounds .
Action Environment
The action of ethyl trifluoroacetate can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its reactivity and efficacy in organic synthesis . Furthermore, the stability of ethyl trifluoroacetate may be affected by factors such as temperature and pH .
Safety and Hazards
Orientations Futures
Ethyl trifluoroacetate is used as an intermediate in organic synthesis to prepare organic fluorine compounds . It is also used in the synthesis of various pharmaceutically active molecules and agricultural products , and is also useful for the preparation of trifluoroacetylated compounds . The trifluoroacetyl group is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions . Future research could focus on finding new applications and improving the synthesis process of Ethyl trifluoroacetate.
Propriétés
IUPAC Name |
ethyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSCVKRWJPWALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041959 | |
| Record name | Ethyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Acetic acid, 2,2,2-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl trifluoroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14212 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
196.0 [mmHg] | |
| Record name | Ethyl trifluoroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14212 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethyl trifluoroacetate | |
CAS RN |
383-63-1 | |
| Record name | Ethyl trifluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL TRIFLUOROACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2,2-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL TRIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6TZK6X11X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ethyl trifluoroacetate?
A1: The molecular formula of ethyl trifluoroacetate is C4H5F3O2, and its molecular weight is 142.08 g/mol. []
Q2: What spectroscopic data is available for ethyl trifluoroacetate?
A2: Ethyl trifluoroacetate has been characterized using various spectroscopic techniques, including infrared (IR) and Raman spectroscopy. These methods provide valuable information about its vibrational modes and conformational properties. Studies have identified two main conformers: anti–anti (Cs symmetry) and anti–gauche (C1 symmetry). [, ]
Q3: Can ethyl trifluoroacetate be used in catalytic reactions?
A4: While not a catalyst itself, ethyl trifluoroacetate serves as a useful reagent in various synthetic transformations. For example, it participates in three-component reactions with alkyl(aryl) isocyanides and dialkyl acetylenedicarboxylates to form functionalized dialkyl 5-[alkyl(aryl)imino]-2-ethoxy-2-(trifluoromethyl)-2,5-dihydrofuran-3,4-dicarboxylates. []
Q4: Are there specific applications of ethyl trifluoroacetate in organic synthesis?
A5: Ethyl trifluoroacetate acts as a versatile building block in organic synthesis. It can be used to introduce trifluoromethyl (CF3) groups into molecules, which is a valuable strategy in medicinal chemistry and materials science. [, , ]
Q5: Have computational methods been used to study ethyl trifluoroacetate?
A6: Yes, computational chemistry techniques, such as density functional theory (DFT) and ab initio calculations, have been employed to study the structure, vibrational frequencies, and conformational properties of ethyl trifluoroacetate. These calculations complement experimental findings and provide insights into its electronic structure. []
Q6: How do different levels of theory affect the accuracy of calculated properties for ethyl trifluoroacetate?
A7: The accuracy of computed properties for ethyl trifluoroacetate, like vibrational frequencies and conformational energies, increases with the level of theory employed. Higher levels of theory, such as MP2 and coupled-cluster methods, generally provide results in better agreement with experimental data compared to simpler DFT methods. [, , ]
Q7: Does modifying the structure of ethyl trifluoroacetate impact its reactivity?
A8: Yes, modifications to the ethyl trifluoroacetate structure can significantly influence its reactivity. For instance, substituting the ethyl group with different alkyl or aryl groups can alter the steric and electronic properties of the molecule, affecting its participation in reactions like Michael additions. [, , ]
Q8: What analytical methods are used to characterize ethyl trifluoroacetate?
A9: Common analytical techniques for characterizing ethyl trifluoroacetate include gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F), and mass spectrometry (MS). These methods provide information about purity, structure, and isotopic composition. [, , ]
Q9: What are the environmental concerns associated with ethyl trifluoroacetate?
A10: Ethyl trifluoroacetate, like other fluorinated compounds, can pose environmental risks. Its degradation in the atmosphere can lead to the formation of trifluoroacetic acid, a persistent and potentially harmful substance. Research focuses on understanding its atmospheric fate and developing strategies to mitigate its environmental impact. []
Q10: How is ethyl trifluoroacetate used in the study of kinetic isotope effects?
A11: Ethyl trifluoroacetate serves as a model compound in studies investigating kinetic isotope effects (KIEs). By comparing the rates of hydrolysis in H2O and D2O, researchers can gain insights into the reaction mechanism and the role of bond breaking and formation in the rate-determining step. []
Q11: How is ethyl trifluoroacetate used as a building block for pharmaceuticals?
A12: Ethyl trifluoroacetate plays a crucial role in synthesizing pharmaceutical intermediates and analogs. For instance, it is utilized in the preparation of celecoxib, a non-steroidal anti-inflammatory drug, and analogs of tetrahydrofolic acid, which have implications in cancer treatment. [, , ]
Q12: What is the role of ethyl trifluoroacetate in battery research?
A13: Ethyl trifluoroacetate has been explored as a co-solvent in lithium-ion battery electrolytes. Its inclusion in electrolyte formulations aims to enhance low-temperature performance and improve high-temperature resilience, potentially addressing safety concerns associated with conventional electrolyte flammability. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)






![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)